molecular formula C21H21BrN2O4 B12473665 2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12473665
M. Wt: 445.3 g/mol
InChI Key: WZRCLBQANYADHU-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethylphenyl group, a bromophenyl group, and a pyrrolidine ring. The presence of these functional groups contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of diethyl oxalate with 4-ethylaniline to form an intermediate compound. This intermediate is then reacted with 4-bromophenylacetic acid under specific conditions to yield the final product . The reaction conditions often include heating in a solvent such as toluene for a specified duration to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group in the compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C21H21BrN2O4

Molecular Weight

445.3 g/mol

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H21BrN2O4/c1-2-14-3-7-17(8-4-14)23-19(25)13-28-21(27)15-11-20(26)24(12-15)18-9-5-16(22)6-10-18/h3-10,15H,2,11-13H2,1H3,(H,23,25)

InChI Key

WZRCLBQANYADHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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